2-Oxabicyclo[2.2.1]heptan-6-one
CAS No.: 34108-25-3
Cat. No.: VC4461675
Molecular Formula: C6H8O2
Molecular Weight: 112.128
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34108-25-3 |
|---|---|
| Molecular Formula | C6H8O2 |
| Molecular Weight | 112.128 |
| IUPAC Name | 2-oxabicyclo[2.2.1]heptan-6-one |
| Standard InChI | InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2 |
| Standard InChI Key | CQSRCTUGTARZBC-UHFFFAOYSA-N |
| SMILES | C1C2CC(=O)C1OC2 |
Introduction
Structural Elucidation and Nomenclature
Molecular Architecture
2-Oxabicyclo[2.2.1]heptan-6-one belongs to the class of bicyclic ethers, where the "2.2.1" notation describes the bridgehead carbon arrangement. The compound consists of a seven-membered ring system with two fused cyclopentane-like rings. The oxygen atom is positioned at the 2-position of the bicyclic framework, while the ketone group occupies the 6-position (Figure 1) . This arrangement distinguishes it from isomeric forms such as 2-oxabicyclo[2.2.1]heptan-3-one, where the ketone is at the 3-position .
Synthesis and Functionalization
Synthetic Routes
While direct synthesis protocols for 2-oxabicyclo[2.2.1]heptan-6-one are sparsely documented, analogous methodologies for related bicyclic ketones suggest potential pathways:
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Cyclization of Diols: Acid-catalyzed cyclization of appropriately substituted diols could form the bicyclic framework, with subsequent oxidation introducing the ketone .
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Iodocyclization: Palladium-catalyzed aminoacyloxylation of cyclopentenes, as demonstrated for 2-azabicyclo[2.2.1]heptanes, might be adaptable by substituting nitrogen with oxygen .
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Derivatization of Precursors: The benzyloxymethyl derivative (4-(benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one) hints at post-cyclization functionalization strategies, possibly via Grignard or alkylation reactions .
Challenges in Synthesis
The bridged structure imposes significant steric and electronic constraints, necessitating precise control over reaction conditions to avoid ring-opening or isomerization. Regioselective oxidation to position the ketone at the 6-position remains a critical hurdle, as competing pathways may yield the 3-keto isomer .
Physicochemical Properties
Molecular and Spectral Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 112.13 g/mol | |
| Predicted LogP | 0.82 (Calculated via XLogP3) | |
| Topological Polar Surface | 26.3 Ų |
Spectroscopic Data:
Collision Cross-Section (CCS) Profiles
Ion mobility spectrometry predicts the following CCS values for adducts :
| Adduct | CCS (Ų) | |
|---|---|---|
| [M+H]+ | 113.05971 | 119.3 |
| [M+Na]+ | 135.04165 | 128.8 |
| [M-H]- | 111.04515 | 120.8 |
These metrics are critical for analytical method development in mass spectrometry-based assays.
Applications and Derivatives
Pharmaceutical Intermediates
The rigid bicyclic scaffold offers potential as a bioisostere for aromatic rings, improving solubility and metabolic stability in drug candidates . For example:
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Imatinib analogs: Replacing phenyl rings with 2-oxabicyclo[2.2.1]heptan-6-one could reduce lipophilicity () while retaining target affinity .
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Vorinostat derivatives: Substituting the phenyl cap group with this bicyclic system may modulate histone deacetylase (HDAC) inhibition profiles .
Materials Science
The ketone functionality enables participation in condensation reactions, forming polymers or dendrimers with tailored thermal and mechanical properties. Derivatives like 4-(benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one serve as crosslinkers in epoxy resins .
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